molecular formula C7H6O3S B8349621 2-Hydroxy-6-mercaptobenzoic acid

2-Hydroxy-6-mercaptobenzoic acid

Cat. No. B8349621
M. Wt: 170.19 g/mol
InChI Key: PQLVYDHAZMLNDX-UHFFFAOYSA-N
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Patent
US04663344

Procedure details

A mixture of S-3-acetoxy-2-carbomethoxyphenyl dimethylthiocarbamate (0.70 g, 2.7 mmol) and 20% aqueous sodium hydroxide (60 ml) in ethanol (20 ml) was stirred at reflux temperature for 18 hours. The cooled mixture was acidified by the addition of concentrated hydrochloric acid. The resulting mixture was extracted with diethyl ether, and the combined organic extracts were washed with water, saturated aqueous sodium chloride solution, dried (sodium sulfate), and evaporated to give 2-hydroxy-6-mercaptobenzoic acid as a light brown solid; yield 0.29 g (63%).
Name
S-3-acetoxy-2-carbomethoxyphenyl dimethylthiocarbamate
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C(=O)[S:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11]C(=O)C)[C:6]=1[C:15]([O:17]C)=[O:16].[OH-].[Na+].Cl>C(O)C>[OH:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([SH:4])[C:6]=1[C:15]([OH:17])=[O:16] |f:1.2|

Inputs

Step One
Name
S-3-acetoxy-2-carbomethoxyphenyl dimethylthiocarbamate
Quantity
0.7 g
Type
reactant
Smiles
CN(C(SC1=C(C(=CC=C1)OC(C)=O)C(=O)OC)=O)C
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with diethyl ether
WASH
Type
WASH
Details
the combined organic extracts were washed with water, saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)O)C(=CC=C1)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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